N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide is a chemical compound with the molecular formula C19H21N5O2 and a molecular weight of 351.41 g/mol.
Preparation Methods
The synthesis of N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide involves several steps. One common synthetic route includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with a substituted phenol in the presence of cesium carbonate, a catalytic amount of copper iodide, and DMF at 140°C under microwave irradiation for 40–120 minutes . This method yields the desired compound in 23–71% yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like DMF, DMSO, and acetonitrile, and catalysts such as copper iodide and cesium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of tumor necrosis factor-alpha (TNF-α) production, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Medicine: It has been studied for its potential as a therapeutic agent in the treatment of multiple myeloma, a type of blood cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide involves the inhibition of specific molecular targets and pathways. One of the primary targets is the transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . By inhibiting TAK1, the compound can suppress the proliferation of multiple myeloma cells and induce apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(3-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)acetamide can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and exhibit similar biological activities, including kinase inhibition and anti-inflammatory properties.
TAK1 inhibitors: Compounds like takinib, which also inhibit TAK1, can be compared based on their potency and selectivity.
Properties
IUPAC Name |
N-[3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13(25)21-16-4-2-3-14(11-16)17-12-20-19-6-5-18(23-24(17)19)22-15-7-9-26-10-8-15/h2-6,11-12,15H,7-10H2,1H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHSNLRMCAIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.